

# 2-Cyclobutylideneacetic acid molecular structure and weight

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## Compound of Interest

Compound Name: 2-Cyclobutylideneacetic acid

Cat. No.: B1358119

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## 2-Cyclobutylideneacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Cyclobutylideneacetic acid** is a carboxylic acid containing a cyclobutane ring with an exocyclic double bond. Its structure presents interesting possibilities for chemical synthesis and derivatization. This document provides a technical guide to its molecular structure, weight, and a proposed synthetic route. Due to the limited availability of specific experimental data in public literature, this guide also highlights areas where further research is required.

## Molecular Structure and Properties

The fundamental properties of **2-Cyclobutylideneacetic acid** are summarized in the table below. These data are crucial for its identification, characterization, and use in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	112.13 g/mol	PubChem[2]
IUPAC Name	2-cyclobutylideneacetic acid	PubChem[1]
CAS Number	25021-04-9	CP Lab Safety[2]
SMILES	C1CC(=CC(=O)O)C1	PubChem[1]
InChI	InChI=1S/C6H8O2/c7-6(8)4-5-2-1-3-5/h4H,1-3H2,(H,7,8)	PubChem[1]
Monoisotopic Mass	112.05243 Da	PubChem[1]
Predicted XlogP	0.7	PubChem[1]

## Proposed Synthesis: Horner-Wadsworth-Emmons Reaction

A plausible and efficient method for the synthesis of **2-Cyclobutylideneacetic acid** is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a ketone, in this case, cyclobutanone, with a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate. The HWE reaction is generally preferred for the synthesis of (E)- $\alpha,\beta$ -unsaturated esters due to its high stereoselectivity. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

## Proposed Experimental Protocol

The following is a proposed experimental protocol for the synthesis of **2-Cyclobutylideneacetic acid**, adapted from a general procedure for the Horner-Wadsworth-Emmons reaction.

### Materials:

- Cyclobutanone
- Triethyl phosphonoacetate

- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Hydrochloric acid (HCl), 1M solution
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Lithium hydroxide (LiOH)
- Methanol
- Water

#### Procedure:

- **Ylide Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
- **Olefination:** Cool the ylide solution back to 0 °C. Add a solution of cyclobutanone (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- **Work-up and Extraction:** Quench the reaction by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

- Purification of the Ester: Remove the solvent under reduced pressure. Purify the crude ethyl 2-cyclobutylideneacetate by flash column chromatography on silica gel.
- Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of methanol and water. Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Acidification and Isolation: Acidify the reaction mixture to pH 2 with 1M HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield **2-Cyclobutylideneacetic acid**.

## Experimental Data

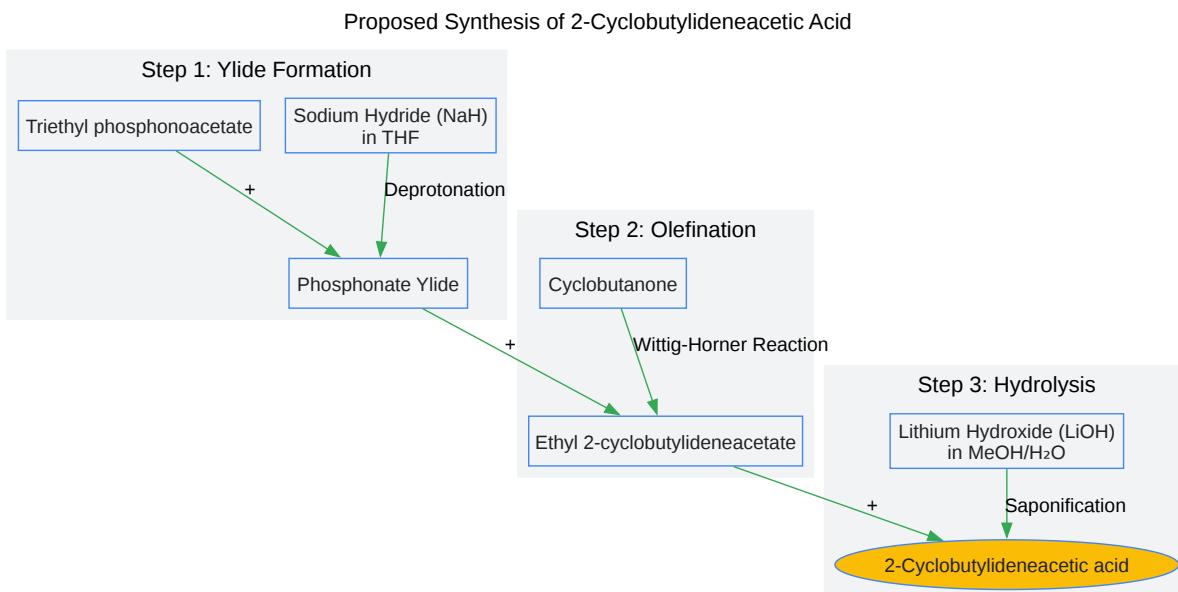
Specific experimental data such as NMR, IR, and mass spectrometry for **2-Cyclobutylideneacetic acid** are not readily available in the reviewed literature. Researchers synthesizing this compound would need to perform these analyses for full characterization.

Data Type	Result
<sup>1</sup> H NMR	Data not available
<sup>13</sup> C NMR	Data not available
IR Spectroscopy	Data not available
Mass Spectrometry	Data not available

## Visualizations

### Proposed Synthesis Workflow

The following diagram illustrates the proposed Horner-Wadsworth-Emmons reaction for the synthesis of **2-Cyclobutylideneacetic acid**.



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Caption: Proposed synthesis of **2-Cyclobutylideneacetic acid** via HWE reaction.

## Conclusion

**2-Cyclobutylideneacetic acid** is a molecule with a well-defined structure and molecular weight. While specific experimental data and biological activity information are currently lacking in the public domain, established synthetic methodologies, such as the Horner-Wadsworth-Emmons reaction, provide a clear path for its preparation. This technical guide serves as a foundational resource for researchers interested in synthesizing and exploring the properties

and potential applications of this compound. Further experimental investigation is necessary to fully characterize its chemical and biological profile.

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## References

- 1. BJOC - Synthesis of  $\alpha,\beta$ -unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
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